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Cat. No.: B1672965 Get Quote

An In-depth Technical Guide to the Core Properties and Characteristics of J-113397

For Researchers, Scientists, and Drug Development Professionals

Abstract
J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin

FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1][2][3] Its

high affinity for the ORL-1 receptor, coupled with significant selectivity over classical opioid

receptors (μ, δ, and κ), has established J-113397 as a critical pharmacological tool for

elucidating the physiological and pathological roles of the N/OFQ system.[2][4] This document

provides a comprehensive overview of the fundamental properties, pharmacological

characteristics, and key experimental methodologies associated with J-113397.

Core Properties of J-113397
J-113397 is a synthetic organic compound with the following identifiers and chemical

properties:
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Property Value Reference

IUPAC Name

1-[(3R,4R)-1-cyclooctylmethyl-

3-hydroxymethyl-4-piperidyl]-3-

ethyl-1,3-dihydro-2H-

benzimidazol-2-one

[2][3]

CAS Number 256640-45-6 [1][5]

Chemical Formula C₂₄H₃₇N₃O₂ [3][5]

Molecular Weight 399.57 g/mol [3][6]

Purity ≥98% [6]

Solubility
Soluble to 50 mM in DMSO

and ethanol
[6][7]

Pharmacological Characteristics
J-113397 functions as a competitive antagonist at the ORL-1 receptor.[2][4] Its pharmacological

profile is primarily defined by its high binding affinity for the ORL-1 receptor and its selectivity

over other opioid receptors.

Receptor Binding Affinity
The binding affinity of J-113397 has been determined through various in vitro assays.

Receptor Species Kᵢ (nM) IC₅₀ (nM) Reference

ORL-1 (NOP) Human (cloned) 1.8 - [2]

ORL-1 (NOP) Mouse (brain) 1.1 - [2]

ORL-1 (NOP) - - 2.3 [5][8]

μ-Opioid Human 1000 >10000 [2][6]

δ-Opioid Human >10000 >10000 [2][6]

κ-Opioid Human 640 1400 [2][6]
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Functional Antagonism
J-113397 effectively antagonizes the downstream signaling initiated by the activation of the

ORL-1 receptor by its endogenous ligand, N/OFQ.

Assay
Cell/Tissue
Type

Effect of J-
113397

IC₅₀ (nM) Reference

[³⁵S]GTPγS

Binding

CHO cells

expressing ORL-

1

Inhibition of

N/OFQ-

stimulated

binding

5.3 [2]

[³⁵S]GTPγS

Binding
Mouse brain

Antagonized

N/OFQ-

stimulated

binding

7.6 [9]

cAMP

Accumulation

CHO cells

expressing ORL-

1

Inhibition of

N/OFQ-induced

suppression of

forskolin-elicited

cAMP

26 [8]

Signaling Pathway
The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ

proteins.[6] Activation of the ORL-1 receptor by N/OFQ initiates a signaling cascade that leads

to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP)

levels. Additionally, it modulates ion channel activity, leading to the activation of inwardly

rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.

J-113397 competitively binds to the ORL-1 receptor, preventing N/OFQ from binding and

initiating these downstream effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1672965?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/The-ORL1-Receptor%3A-Molecular-Pharmacology-and-New-Wong/1c38f29c9d99f839e86f0adf4dc5d5a30c68daff
https://karger.com//Article/Pdf/65432
https://pubmed.ncbi.nlm.nih.gov/12393946/
https://pubmed.ncbi.nlm.nih.gov/12393946/
https://pubmed.ncbi.nlm.nih.gov/9527501/
https://pubmed.ncbi.nlm.nih.gov/9527501/
https://pubmed.ncbi.nlm.nih.gov/12069909/
https://pubmed.ncbi.nlm.nih.gov/12069909/
https://pubmed.ncbi.nlm.nih.gov/12069909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9411393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2189774/
https://resources.revvity.com/pdfs/gde-htrf-optimisation-assay-camp-gs-antago.pdf
https://pubmed.ncbi.nlm.nih.gov/14609727/
https://pubmed.ncbi.nlm.nih.gov/14609727/
https://www.benchchem.com/product/b1672965#basic-properties-and-characteristics-of-j-113397
https://www.benchchem.com/product/b1672965#basic-properties-and-characteristics-of-j-113397
https://www.benchchem.com/product/b1672965#basic-properties-and-characteristics-of-j-113397
https://www.benchchem.com/product/b1672965#basic-properties-and-characteristics-of-j-113397
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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